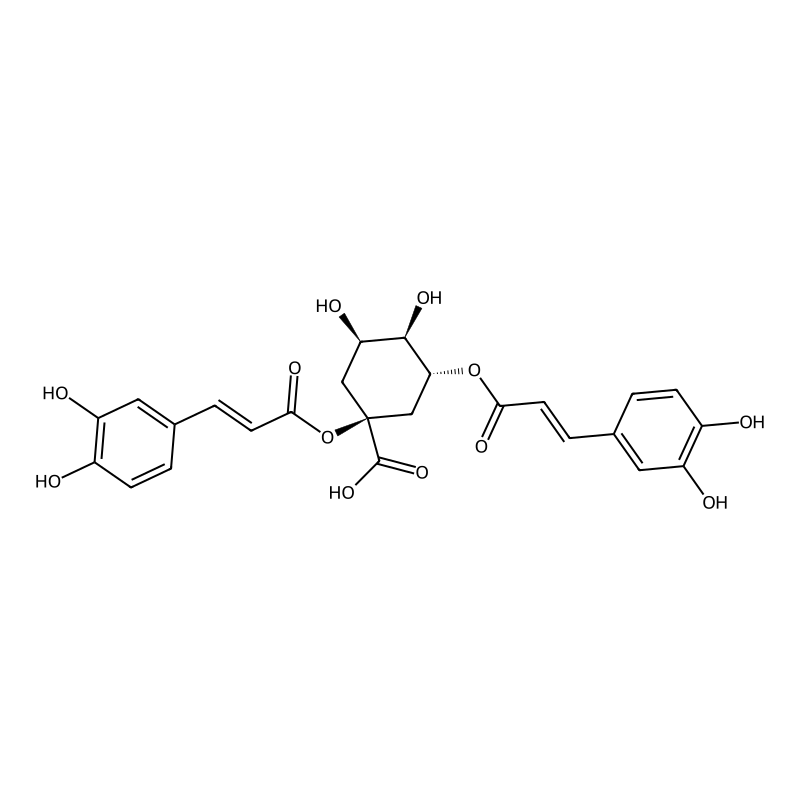

1,3-Dicaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1.3-Dicaffeoylquinic acid, also known as cynarin or cinarine, is a polyphenol compound found in artichokes []. Scientific research has explored its potential health benefits in various areas:

Antioxidant Properties

1,3-Dicaffeoylquinic acid exhibits antioxidant activity. Studies have shown it can decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation, in human coronary artery smooth muscle cells [].

Immunosuppressive Potential

Some research suggests 1,3-Dicaffeoylquinic acid might have immunosuppressive effects. However, more research is needed to understand this potential benefit fully [].

Anti-melanogenic Effects

In vitro studies indicate 1,3-Dicaffeoylquinic acid may inhibit melanogenesis, the process of melanin production in the skin. This suggests it could have a role in lightening hyperpigmentation [].

Lipid-lowering Effects

Research suggests 1,3-Dicaffeoylquinic acid might help reduce triglyceride levels. Studies in HepG2 cells treated with sodium oleate (to induce hyperlipidemia) showed the compound lowered triglyceride levels compared to the control group.

1,3-Dicaffeoylquinic acid is a polyphenolic compound characterized by the presence of two caffeoyl groups attached to the 1 and 3 positions of quinic acid. Its molecular formula is , and it exhibits a complex structure that contributes to its diverse biological activities. This compound is naturally found in various plants, including Mikania hirsutissima and Aster indicus .

The chemical reactivity of 1,3-dicaffeoylquinic acid primarily involves its hydroxyl groups and the caffeoyl moieties. It can undergo various reactions typical of polyphenols, such as oxidation, esterification, and complexation with metal ions. Notably, it can form complexes with proteins and other biomolecules, which may influence its bioactivity .

1,3-Dicaffeoylquinic acid has shown significant biological activities, particularly in cancer research. It has been reported to inhibit the proliferation and metastasis of breast cancer cells by targeting the 14-3-3 tau protein, affecting pathways associated with cell growth and survival such as the Janus kinase/Signal transducer and activator of transcription pathway . Additionally, it exhibits anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase .

The synthesis of 1,3-dicaffeoylquinic acid can be achieved through various methods:

- Natural Extraction: Isolated from plants containing caffeoylquinic acids.

- Chemical Synthesis: Typically involves acylation reactions where caffeic acid derivatives are introduced to quinic acid under specific conditions (e.g., using coupling agents or catalysts) .

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the transfer of caffeoyl groups to quinic acid.

1,3-Dicaffeoylquinic acid has several applications:

- Pharmaceuticals: Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.

- Nutraceuticals: Used in dietary supplements due to its health benefits.

- Cosmetics: Incorporated into skincare products for its antioxidant properties .

Studies have indicated that 1,3-dicaffeoylquinic acid interacts with various proteins and enzymes within biological systems. Its binding to the 14-3-3 tau protein is particularly noteworthy as it plays a crucial role in cell signaling pathways related to cancer progression . Further research is ongoing to explore its interactions with other biomolecules and potential therapeutic targets.

1,3-Dicaffeoylquinic acid belongs to a larger family of caffeoylquinic acids. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Caffeoylquinic acid | Caffeoyl group at position 1 | Primarily found in coffee; known for antioxidant properties. |

| 3-Caffeoylquinic acid | Caffeoyl group at position 3 | Commonly referred to as chlorogenic acid; has significant health benefits. |

| 4-Caffeoylquinic acid | Caffeoyl group at position 4 | Exhibits anti-inflammatory effects; less studied than others. |

| 1,5-Dicaffeoylquinic acid | Caffeoyl groups at positions 1 and 5 | Less prevalent but shows potential neuroprotective effects. |

The uniqueness of 1,3-dicaffeoylquinic acid lies in its specific binding affinity for proteins like 14-3-3 tau, which distinguishes its mechanism of action from other caffeoylquinic acids . This specificity may enhance its therapeutic potential in treating certain cancers compared to its counterparts.

1,3-Dicaffeoylquinic acid represents a specific positional isomer within the dicaffeoylquinic acid family, characterized by precise stereochemical designation. The complete International Union of Pure and Applied Chemistry nomenclature defines this compound as (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid [1] [2] [3]. This nomenclature explicitly specifies the absolute stereochemistry at each chiral center, distinguishing it from other dicaffeoylquinic acid isomers.

The compound exhibits multiple Chemical Abstracts Service registry numbers, including 19870-46-3 and 30964-13-7, reflecting historical variations in nomenclature and registration practices [1] [4] [5]. Alternative systematic names include 1,3-O-dicaffeoylquinic acid and 1,5-dicaffeoylquinic acid, though the latter designation has created nomenclatural confusion in the literature [1] [6] [4]. The compound is also known by the trivial name cynarin, particularly in older literature [6] [4] [3].

The molecular formula C₂₅H₂₄O₁₂ corresponds to a molecular weight of 516.45 g/mol, with an exact mass of 516.126776 atomic mass units [1] [2] [3]. The compound's PubChem identifier is CID 6474640, while the Human Metabolome Database assigns it HMDB0029279 [1] [3]. The Chemical Entities of Biological Interest identifier is CHEMBL478574 [1].

Isomeric specificity is critical for 1,3-dicaffeoylquinic acid, as six possible dicaffeoylquinic acid isomers exist based on the positional arrangement of caffeoyl groups on the quinic acid core: 1,3-dicaffeoylquinic acid, 1,4-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid [7] [8] [9]. Each isomer exhibits distinct physicochemical properties and biological activities, necessitating precise identification and characterization methods.

| Property | Value |

|---|---|

| IUPAC Name | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

| Molecular Formula | C₂₅H₂₄O₁₂ |

| Molecular Weight (g/mol) | 516.45 |

| CAS Registry Numbers | 19870-46-3, 30964-13-7 |

| PubChem CID | 6474640 |

| HMDB ID | HMDB0029279 |

| ChEMBL ID | CHEMBL478574 |

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 1,3-dicaffeoylquinic acid is fundamentally determined by the cyclohexane chair conformation of the quinic acid moiety, with caffeoyl substituents adopting specific spatial orientations [10] [11] [12]. The quinic acid core exists predominantly in a chair conformation, where the carboxylic acid group at C-1 occupies an equatorial position, providing optimal stability [3] [13] [11].

The stereochemical configuration (1S,3R,4R,5R) defines the absolute configuration at each chiral center within the cyclohexane ring [1] [2] [3]. The C-1 position carries the carboxylic acid group and one caffeoyl ester, while the C-3 position bears the second caffeoyl ester. The C-4 and C-5 positions contain hydroxyl groups in specific stereochemical orientations [3] [12].

Conformational analysis reveals that the two caffeoyl moieties in 1,3-dicaffeoylquinic acid extend from different positions on the quinic acid ring, creating a non-adjacent arrangement [12]. This spatial separation distinguishes it from adjacent dicaffeoylquinic acid isomers such as 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid, where caffeoyl groups occupy neighboring positions [12]. The non-adjacent configuration results in reduced steric crowding compared to adjacent isomers, influencing both molecular stability and antioxidant properties [12].

Each caffeoyl moiety adopts an E-configuration about the C=C double bond, as evidenced by the large coupling constant (J = 15.9 Hz) between H-7' and H-8' protons in Nuclear Magnetic Resonance spectra [14] [15] [16]. This trans-arrangement is thermodynamically favored and represents the naturally occurring configuration [13] [14].

The molecular geometry exhibits alternating axial and equatorial bond arrangements characteristic of chair conformations [12]. The C-1 carboxylic acid group and C-1 caffeoyl ester occupy equatorial positions, while the C-3 caffeoyl ester may adopt either axial or equatorial orientations depending on the specific chair conformation adopted [11] [12]. This conformational flexibility contributes to the compound's ability to undergo spontaneous acyl migration under certain conditions [13].

The overall molecular structure displays C₁ symmetry due to the presence of two different caffeoyl substituents and the inherent asymmetry of the quinic acid core [3]. The compound lacks internal symmetry elements, consistent with its optical activity and specific rotation characteristics [3].

Density functional theory calculations suggest that the most stable conformation minimizes steric interactions between the bulky caffeoyl groups while maintaining optimal hydrogen bonding networks within the molecule [10] [11]. The polar surface area of 211.28 Ų reflects the extensive hydrogen bonding capability of the hydroxyl and carbonyl functional groups [3] [10].

Spectroscopic Characterization

Ultraviolet/Visible Absorption Profiles

1,3-Dicaffeoylquinic acid exhibits characteristic ultraviolet-visible absorption profiles consistent with caffeoylquinic acid derivatives, displaying distinct absorption maxima that reflect its conjugated aromatic systems [17] [18] [12] [14]. The compound demonstrates three principal absorption maxima: λmax at 326-328 nm, 248 nm, and 222 nm [18] [14]. These absorption bands arise from the conjugated π-electron systems within the caffeoyl moieties, specifically the extended conjugation between the phenolic ring and the adjacent α,β-unsaturated carbonyl system [13] [17].

The primary absorption maximum at 326-328 nm represents the most intense absorption band and is characteristic of the trans-caffeoyl chromophore [17] [18] [14]. This band corresponds to a π→π* electronic transition within the conjugated system extending from the dihydroxyphenyl ring through the propenoyl side chain [13] [17]. A characteristic shoulder appears at approximately 296-298 nm, which is diagnostic for chlorogenic acid-type compounds [17] [14].

The secondary absorption maximum at 248 nm arises from higher-energy π→π* transitions within the aromatic system [18]. The third absorption maximum at 222 nm corresponds to the most energetic electronic transitions and is typical of substituted cinnamic acid derivatives [18].

The molar extinction coefficients for these transitions have not been comprehensively reported in the literature, though the strong absorption at 326-328 nm indicates high extinction coefficients typical of conjugated aromatic systems [13] [17]. The absorption profile remains consistent across different solvent systems, though minor wavelength shifts may occur due to solvent effects [17] [12].

Comparative analysis with other dicaffeoylquinic acid isomers reveals that 1,3-dicaffeoylquinic acid exhibits absorption characteristics similar to other non-adjacent isomers, such as 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid [12] [14]. Adjacent dicaffeoylquinic acid isomers, particularly 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid, may show slightly different absorption characteristics due to electronic interactions between adjacent caffeoyl groups [12].

| Parameter | Value |

|---|---|

| λmax 1 (nm) | 326-328 |

| λmax 2 (nm) | 248 |

| λmax 3 (nm) | 222 |

| Characteristic Features | Typical chlorogenic acid profile with shoulder at ~296-298 nm |

| Chromophore | Conjugated caffeoyl moieties |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,3-dicaffeoylquinic acid reveals distinctive fragmentation patterns that enable unambiguous identification and differentiation from other dicaffeoylquinic acid isomers [7] [19] [8] [20] [9]. Under electrospray ionization conditions in negative ion mode, the compound produces a prominent molecular ion [M-H]⁻ at m/z 515.1, corresponding to the deprotonated molecular species C₂₅H₂₃O₁₂⁻ [7] [19] [8].

The base peak fragment appears at m/z 353.0, resulting from the loss of a caffeoyl residue (162 mass units) from the molecular ion [7] [19] [8] [20]. This fragmentation represents the elimination of one complete caffeoyl moiety (C₉H₇O₄), yielding a monocaffeoylquinic acid fragment ion [M-H-caffeoyl]⁻ [7] [8] [20]. The preferential loss of the caffeoyl group reflects the relative ease of ester bond cleavage under collision-induced dissociation conditions [7] [8].

Further fragmentation of the m/z 353 ion produces characteristic secondary fragments at m/z 191.0 and m/z 179.0 [7] [19] [20]. The fragment at m/z 191.0 corresponds to the quinic acid moiety [C₇H₁₁O₆-H]⁻, representing the complete loss of both caffeoyl residues [7] [20] [21]. The fragment at m/z 179.0 represents the caffeic acid anion [C₉H₇O₄-H]⁻, formed through alternative fragmentation pathways [7] [20].

A significant fragment ion appears at m/z 135.0, corresponding to [caffeic acid-H-CO₂]⁻, resulting from decarboxylation of the caffeic acid fragment [7] [20]. This fragmentation pattern is characteristic of caffeoylquinic acid derivatives and provides structural confirmation [7] [20] [21].

The fragmentation behavior of 1,3-dicaffeoylquinic acid follows the general pattern established for dicaffeoylquinic acids, where the ease of caffeoyl residue removal follows the order: position 1 ≈ position 5 > position 3 > position 4 [7] [8] [9]. This hierarchy reflects the different chemical environments and steric factors affecting each ester linkage position [8] [9].

Multiple reaction monitoring transitions for quantitative analysis utilize the precursor→product ion pair m/z 515.2 → 353.0, providing high selectivity and sensitivity for analytical applications [19]. Alternative transitions include m/z 515.2 → 191.0 and m/z 515.2 → 179.0, which can serve as confirmatory channels [19] [20].

| Ion Type | m/z Value | Assignment |

|---|---|---|

| Molecular Ion [M-H]⁻ | 515.1 | [C₂₅H₂₃O₁₂]⁻ |

| Base Peak Fragment | 353.0 | [M-H-caffeoyl]⁻ |

| Major Fragment 1 | 191.0 | [quinic acid-H]⁻ |

| Major Fragment 2 | 179.0 | [caffeic acid-H]⁻ |

| Major Fragment 3 | 135.0 | [caffeic acid-H-CO₂]⁻ |

| Characteristic Loss 1 | 162 (caffeoyl) | Loss of caffeoyl residue |

| Characteristic Loss 2 | 324 (dicaffeoyl) | Loss of both caffeoyl residues |

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1,3-dicaffeoylquinic acid through characteristic chemical shift patterns and coupling relationships that distinguish it from other dicaffeoylquinic acid isomers [15] [22] [23] [24] [16]. The compound exhibits distinct ¹H Nuclear Magnetic Resonance and ¹³C Nuclear Magnetic Resonance signatures that reflect its specific substitution pattern and stereochemistry.

In ¹H Nuclear Magnetic Resonance spectra recorded in deuterated methanol, the quinic acid core protons display characteristic chemical shifts and multiplicities [14] [15] [22] [16]. The H-3 proton, bearing the caffeoyl ester at the C-3 position, appears as a broad doublet at δ 5.36-5.37 ppm, significantly downfield from unsubstituted quinic acid positions due to the deshielding effect of the ester carbonyl group [14] [15] [16]. The H-4 proton exhibits variable chemical shifts between δ 3.88-4.80 ppm depending on the measurement conditions and solvent system [15] [22] [16].

The H-5 proton resonates at δ 5.29-5.37 ppm when the C-5 position bears a caffeoyl ester, though this assignment requires careful verification as nomenclatural confusion exists in the literature regarding the precise substitution pattern [14] [15] [22]. The methylene protons H-2 and H-6 appear as complex multiplets between δ 2.11-2.27 ppm, reflecting their coupling to adjacent methine protons [14] [15] [22] [16].

The caffeoyl moieties display characteristic trans-configured vinyl proton signals [14] [15] [16]. The H-7'/7" protons (α to the carbonyl) appear as doublets at δ 7.52-7.60 ppm with large coupling constants (J = 15.9 Hz) confirming the E-configuration of the double bond [14] [15] [16]. The corresponding H-8'/8" protons (β to the carbonyl) resonate at δ 6.17-6.30 ppm as doublets with identical coupling constants [14] [15] [16].

The aromatic protons of the dihydroxyphenyl rings exhibit typical substitution patterns for 3,4-dihydroxyphenyl groups [14] [15] [24] [16]. The H-2'/2" protons appear at δ 7.00-7.05 ppm, while H-5'/5" protons resonate at δ 6.71-6.78 ppm as doublets (J = 8.0 Hz), and H-6'/6" protons appear at δ 6.87-6.96 ppm [14] [15] [16].

¹³C Nuclear Magnetic Resonance spectra provide detailed information about the carbon framework [15] [22] [24]. The carbonyl carbons of the caffeoyl esters (C-9'/9") resonate at δ 168.4-169.1 ppm, while the carboxylic acid carbon appears at δ 174.2-176.0 ppm [15] [22]. The quinic acid carbons show characteristic chemical shifts: C-3 at δ 67.0-69.8 ppm (bearing the ester group), C-4 at δ 36.9-67.0 ppm, and C-5 at δ 60.4-103.1 ppm [15] [22].

The aromatic carbons of the caffeoyl moieties display chemical shifts typical of substituted phenolic compounds, with the hydroxylated carbons appearing between δ 142.5-149.8 ppm and the remaining aromatic carbons distributed between δ 114.5-127.0 ppm [15] [22] [24]. The vinyl carbons of the propenoyl chains resonate at δ 114.5-146.9 ppm, reflecting the α,β-unsaturated system [15] [22].

Two-dimensional Nuclear Magnetic Resonance techniques, including ¹H-¹H correlation spectroscopy and heteronuclear multiple bond correlation spectroscopy, confirm the connectivity patterns and enable complete structural assignment [22] [23] [24]. Nuclear Overhauser effect spectroscopy experiments provide stereochemical information and confirm the relative orientations of substituents on the quinic acid ring [11] [22].

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| H-3 (quinic acid) | 5.36-5.37 | 67.0-69.8 |

| H-4 (quinic acid) | 3.88-4.80 | 36.9-67.0 |

| H-5 (quinic acid) | 5.29-5.37 | 60.4-103.1 |

| H-2,6 (quinic acid) | 2.11-2.27 (m) | 36.9-43.3 |

| H-7'/7" (trans-caffeoyl) | 7.52-7.60 (d, J=15.9 Hz) | 142.5-146.9 |

| H-8'/8" (trans-caffeoyl) | 6.17-6.30 (d, J=15.9 Hz) | 114.5-116.0 |

| H-2'/2" (aromatic) | 7.00-7.05 | 114.5-116.0 |

| H-5'/5" (aromatic) | 6.71-6.78 (d, J=8.0 Hz) | 116.0-122.0 |

| H-6'/6" (aromatic) | 6.87-6.96 | 122.0-127.0 |

| C-9'/9" (carbonyl) | - | 168.4-169.1 |

| C-1 (carboxylic acid) | - | 174.2-176.0 |

The biosynthesis of 1,3-dicaffeoylquinic acid represents a complex metabolic process that occurs through the phenylpropanoid pathway, one of the most important secondary metabolic pathways in plants [1] [2] [3]. This compound is synthesized from the convergence of two distinct biosynthetic routes: the shikimic acid pathway, which produces quinic acid, and the phenylpropanoid pathway, which generates caffeic acid derivatives [1] [4].

The initial steps of 1,3-dicaffeoylquinic acid biosynthesis begin with the conversion of phosphoenolpyruvic acid and erythrose-4-phosphate, derived from glycolysis and the pentose phosphate pathway respectively, into 3-dehydroquinic acid through the shikimic acid pathway [1]. This pathway first synthesizes 3-dehydroquinic acid, which is subsequently subjected to reversible reduction by quinic acid dehydrogenase to produce quinic acid as a secondary metabolite [1]. Research has demonstrated that quinic acid dehydrogenase evolved from shikimic acid dehydrogenase and is confined to seed plants, indicating the evolutionary specialization of this biosynthetic capability [1].

The phenolic component originates from L-phenylalanine through the phenylpropanoid pathway, where phenylalanine ammonia-lyase catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid [2] [3] [5]. This central intermediate undergoes hydroxylation by cinnamate 4-hydroxylase to form trans-4-coumaric acid, which is then activated by 4-coumarate coenzyme A ligase to form p-coumaroyl-coenzyme A [5]. The biosynthetic complexity increases through multiple enzymatic steps involving hydroxycinnamoyl-coenzyme A shikimate/quinate hydroxycinnamoyl transferase and p-coumarate 3-hydroxylase, ultimately leading to the formation of caffeoyl-coenzyme A [2] [5].

The final coupling reaction is catalyzed by hydroxycinnamoyl-coenzyme A quinate hydroxycinnamoyl transferase, which couples caffeoyl-coenzyme A with quinic acid to produce caffeoylquinic acids [2] [5] [4]. Importantly, research has revealed that hydroxycinnamoyl-coenzyme A transferase can produce dicaffeoylquinic acids through both direct enzymatic synthesis and spontaneous acyl migration processes [6]. In Solanum lycopersicum, hydroxycinnamoyl-coenzyme A transferase produces 3,5-dicaffeoylquinic acid through two distinct mechanisms: a second acyltransferase reaction using 3-caffeoylquinic acid and caffeoyl-coenzyme A as substrates, or an acyltransferase reaction utilizing two 3-caffeoylquinic acid molecules as both acyl donor and acceptor [1]. The various dicaffeoylquinic acid isomers, including 4,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid, are subsequently produced through spontaneous acyl migration of 3,5-dicaffeoylquinic acid in the vacuole [1].

Enzymatic Mechanisms Involving Peroxidases

Peroxidases play a crucial role in the biosynthesis and modification of 1,3-dicaffeoylquinic acid through oxidative coupling mechanisms [7] [8] [9]. These enzymes catalyze the oxidation of caffeic acid and related phenolic compounds, leading to the formation of complex phenolic structures including dicaffeoylquinic acid derivatives [7] [10]. Research has demonstrated that peroxidase-catalyzed oxidative coupling reactions occur through the formation of unstable caffeic acid o-quinone as the initial oxidation product [7]. Following this primary oxidation, multiple products are generated, including oligomers of caffeic acid that contain phenolic, acid, and quinoic structural components with molecular masses similar to caffeic acid tetramers [7].

The peroxidase-mediated biosynthesis involves the generation of phenoxy radicals through one-electron oxidation, which subsequently undergo coupling reactions to form carbon-carbon and carbon-oxygen bonds [8] [11]. These enzymatic processes are particularly significant in plant defense responses, where peroxidases facilitate the cross-linking of phenolic compounds to cell wall components [9] [12]. In aqueous systems, peroxidase-catalyzed phenol coupling has been extensively studied, revealing that the enzyme activity can be influenced by various environmental factors including the presence of solid phases, solution composition, and cofactor availability [9] [12].

Studies using horseradish peroxidase have shown that these enzymes can effectively oxidize caffeic acid derivatives, with turnip peroxidase demonstrating particularly high efficiency, achieving 51.05% oxidation of caffeic acid within 15 minutes of reaction [10]. The peroxidase-catalyzed reactions are characterized by their ability to proceed under mild conditions while generating diverse oxidation products [8] [11]. Importantly, these enzymatic processes can occur in both aqueous and non-aqueous media, with research demonstrating successful peroxidase-catalyzed polymerization of phenolic compounds in organic solvent systems containing up to 95% organic solvents [13].

The substrate specificity of peroxidases allows for the selective oxidation of specific hydroxycinnamic acid derivatives, contributing to the regioselective formation of dicaffeoylquinic acid isomers [11] [14]. Research has indicated that peroxidases can facilitate both intramolecular and intermolecular coupling reactions, leading to the formation of complex phenolic networks that may include dicaffeoylquinic acid structures [9] [14]. These enzymatic mechanisms are particularly important during stress responses, where increased peroxidase activity contributes to the accumulation of protective phenolic compounds [11] [10].

Stress-Induced Biosynthesis (e.g., UV Exposure)

Ultraviolet radiation, particularly ultraviolet-B radiation, serves as a potent environmental stimulus for the enhanced biosynthesis of 1,3-dicaffeoylquinic acid and related phenolic compounds [15] [16] [17] [18]. Research conducted on globe artichoke has demonstrated that ultraviolet-C exposure consistently increases the levels of dicaffeoylquinic acids in all tested genotypes, with the response being much more pronounced for dicaffeoylquinic acids compared to other compounds from the same biosynthetic pathway [15] [16]. Time-response experiments have revealed that dicaffeoylquinic acid levels reach maximum concentrations at 24 hours after ultraviolet radiation exposure, suggesting a role for these compounds in ultraviolet protection mechanisms [15] [16].

The molecular mechanisms underlying stress-induced biosynthesis involve the activation of phenylpropanoid pathway genes and enzymes [17] [19] [20]. Ultraviolet-B radiation has been shown to induce oxidative stress in plant cells, which triggers the expression of genes involved in phenolic compound biosynthesis [17]. Research on pigeon pea hairy root cultures demonstrated that ultraviolet-B exposure significantly increased the expression of chalcone synthase and stilbene synthase genes, leading to enhanced accumulation of phenolic compounds [17]. Similarly, studies on Rhododendron chrysanthum revealed that ultraviolet-B stress results in differential phosphorylation of proteins involved in phenolic acid biosynthesis pathways [19].

The stress-induced accumulation of 1,3-dicaffeoylquinic acid involves complex signaling cascades that include plant hormone regulation [19] [20]. Ultraviolet-B exposure leads to increased levels of salicylic acid, which acts as a signaling molecule to activate defense responses and phenolic compound synthesis [19]. Research has shown that salicylic acid treatment can promote the expression of phenylalanine ammonia-lyase and other key enzymes in the phenylpropanoid pathway [17] [19]. Additionally, ultraviolet-B stress affects the phosphorylation levels of enzymes such as 3-dehydroquinate dehydratase and shikimate dehydrogenase, which are involved in the upstream biosynthesis of quinic acid precursors [19].

The protective function of dicaffeoylquinic acids against ultraviolet damage is attributed to their potent antioxidant properties and ability to absorb ultraviolet radiation [21] [22]. Studies have demonstrated that phenolic compounds, including dicaffeoylquinic acids, function as effective ultraviolet screens in plant tissues [21]. Research on barley leaves showed that ultraviolet-absorbing hydroxycinnamic acid conjugates and flavonoid glycosides located in epidermal tissues serve as efficient ultraviolet-B protectants [21]. The concentration-dependent relationship between ultraviolet exposure and phenolic compound accumulation suggests an adaptive response mechanism [18].

Environmental stress factors beyond ultraviolet radiation also influence 1,3-dicaffeoylquinic acid biosynthesis [20]. Temperature fluctuations, drought stress, and pathogen exposure can all trigger the enhanced expression of phenylpropanoid pathway genes [20]. Research has shown that various abiotic stress conditions lead to increased activity of key enzymes including phenylalanine ammonia-lyase, 4-coumarate coenzyme A ligase, and cinnamate 4-hydroxylase. The stress-responsive nature of dicaffeoylquinic acid biosynthesis positions these compounds as important components of plant adaptation strategies to environmental challenges.

Phytogeographic Distribution

Key Plant Sources (Cynara scolymus, Arctium lappa)

Cynara scolymus, commonly known as globe artichoke, represents one of the most significant natural sources of 1,3-dicaffeoylquinic acid, where this compound is also known by its traditional name, cynarin. This Mediterranean plant species accumulates substantial quantities of dicaffeoylquinic acids throughout various plant tissues, with particularly high concentrations found in leaves and receptacles. Analytical studies using high-performance liquid chromatography with diode array and mass spectrometric detection have identified 1,5-dicaffeoylquinic acid as the major hydroxycinnamic acid in artichoke heads, with concentrations reaching 3890 milligrams per kilogram in fresh artichoke heads and 3269 milligrams per kilogram in processing pomace. However, in artichoke juice, 1,3-dicaffeoylquinic acid becomes the predominant isomer due to isomerization processes that occur during thermal processing.

The phytochemical profile of Cynara scolymus demonstrates remarkable diversity in caffeoylquinic acid derivatives, with research identifying four distinct isomers of dicaffeoylquinic acid alongside three isomers of caffeoylquinic acid and flavonoid compounds such as luteolin 7-glucoside. The tissue-specific distribution within artichoke plants shows that dicaffeoylquinic acids are most abundant in leaves, followed by receptacles, with lower concentrations detected in bracts. Total phenolic contents in artichoke by-products reach approximately 12 grams per kilogram on a dry matter basis, establishing artichoke waste materials as promising sources for recovering phenolic compounds for use as natural antioxidants or functional food ingredients.

Arctium lappa, commonly known as burdock, constitutes another major botanical source of 1,3-dicaffeoylquinic acid, particularly in its root tissues. This traditional medicinal plant belonging to the Asteraceae family accumulates substantial quantities of caffeoylquinic acid derivatives, with 1,3-dicaffeoylquinic acid serving as a principal bioactive component. Chemical analysis of burdock root extracts has revealed that dicaffeoylquinic acid derivatives comprise 75.4% of the total phenolic content, with 1,5-dicaffeoyl-4-maloylquinic acid representing 44% of the total extract composition. The root tissues of Arctium lappa have been specifically identified as rich sources of polyphenol compounds, containing both mono- and dicaffeoylquinic acids as major chemical components.

Recent phytochemical investigations have led to the isolation and characterization of ten distinct caffeoylquinic acid derivatives from burdock roots using advanced separation techniques including high-speed counter-current chromatography combined with semi-preparative high-performance liquid chromatography. These studies have confirmed the presence of various dicaffeoylquinic acid isomers, including 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid, alongside their precursor compounds. The antioxidative properties of caffeoylquinic acid derivatives isolated from burdock roots have been extensively documented, with research demonstrating their effectiveness in protecting against oxidative stress and cellular damage.

The geographic distribution of these key plant sources reflects their adaptation to temperate and Mediterranean climatic conditions. Cynara scolymus is primarily cultivated in Mediterranean regions, the Canary Islands, and Egypt, with additional cultivation occurring in Asia and South America. The plant's natural habitat encompasses Mediterranean climates with mild, wet winters and warm, dry summers. Arctium lappa demonstrates broader geographic adaptation, thriving in temperate climates with moist, sandy soil conditions. This species has been successfully cultivated across various regions, including Europe, Asia, and North America, where it serves both culinary and medicinal purposes.

Tissue-Specific Accumulation Patterns

The tissue-specific accumulation of 1,3-dicaffeoylquinic acid exhibits remarkable variation across different plant species and developmental stages, reflecting the specialized metabolic functions of distinct plant tissues. In Coffea canephora, comprehensive histochemical and microspectrofluorometrical analyses have revealed that caffeoylquinic acids are closely associated with chloroplasts in very young leaves, suggesting a protective role against light damage. During leaf development, these compounds undergo dynamic redistribution, first accumulating intensively in specific chlorenchymatous bundle sheath cells and subsequently in phloem sclerenchyma cells. This tissue-specific localization pattern indicates that caffeoylquinic acids serve dual functions as protective agents in young tissues and as transported metabolites involved in lignification processes in mature plant organs.

The cellular compartmentalization of dicaffeoylquinic acids demonstrates sophisticated spatial organization within plant tissues. In coffee leaves, the association with chloroplasts in newly formed organs suggests that these compounds protect chloroplasts against oxidative stress, plant-pathogen infections, and ultraviolet irradiation. As suggested by research findings, the chloroplastic localization may indicate that caffeoylquinic acid synthesis occurs within chloroplasts, with subsequent accumulation in vacuoles. The presence of these compounds in vascular bundles, particularly in phloem cells of developing leaves, confirms their role in long-distance transport throughout the plant.

Trichome-specific accumulation represents another significant pattern of tissue distribution for dicaffeoylquinic acids. In Cynara cardunculus, detailed analysis has revealed that cynaropicrin and related phenolic compounds predominantly accumulate in trichomes rather than in apoplastic cavity fluids. Analysis of promoter regions has identified specific motifs that confer trichome-specific expression, suggesting that these specialized structures serve as both synthesis and storage sites for phenolic compounds. Research on other species has demonstrated that glandular trichomes function as specialized metabolite factories, with trichome density positively correlating with the accumulation of phenolic compounds.

The developmental regulation of tissue-specific accumulation follows distinct temporal patterns. In sweetpotato storage roots, comprehensive analysis has revealed that caffeoylquinic acid compounds are distributed in a tissue-gradient pattern, with contents being highest in the cortex, intermediate in the stele, and lowest in the periderm. Among the various dicaffeoylquinic acid isomers, the 3,5-dicaffeoylquinic acid isomer comprises over 80% of total dicaffeoylquinic acid content, and in most genotypes, both 3,5-dicaffeoylquinic acid and chlorogenic acid contents show similar levels in cortex and stele tissues.

Age-dependent changes in tissue distribution patterns reflect the metabolic transitions that occur during plant development. Research on coffee leaves has demonstrated that dicaffeoylquinic acid content decreases dramatically during leaf maturation, with juvenile leaves containing ten-fold higher concentrations than adult leaves. This age-related decline appears to be tissue-specific, with dicaffeoylquinic acids being particularly abundant in young expanding tissues where they may serve protective functions. Similar patterns have been observed in other species, where the density of specialized metabolite-producing structures such as glandular trichomes decreases with leaf expansion while maintaining constant total numbers per leaf.

The functional significance of tissue-specific accumulation patterns relates to the diverse biological roles of dicaffeoylquinic acids in plant physiology. In vascular tissues, these compounds appear to function as precursors for lignin biosynthesis, with their accumulation in bundle sheath cells and phloem sclerenchyma confirming their involvement in cell wall development. The transport function is evidenced by their presence in phloem vessels, particularly when required for responses to biotic or abiotic stress. In storage tissues such as sweetpotato roots, the gradient distribution pattern suggests roles in both metabolic regulation and defense against pathogens.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Piceol

Dates

2: Sitarek P, Skała E, Toma M, Wielanek M, Szemraj J, Skorski T, Białas AJ, Sakowicz T, Kowalczyk T, Radek M, Wysokińska H, Śliwiński T. Transformed Root Extract of Leonurus sibiricus Induces Apoptosis through Intrinsic and Extrinsic Pathways in Various Grades of Human Glioma Cells. Pathol Oncol Res. 2017 Jul;23(3):679-687. doi: 10.1007/s12253-016-0170-6. Epub 2016 Dec 28. PubMed PMID: 28032310.

3: Chen LX, Hu DJ, Lam SC, Ge L, Wu D, Zhao J, Long ZR, Yang WJ, Fan B, Li SP. Comparison of antioxidant activities of different parts from snow chrysanthemum (Coreopsis tinctoria Nutt.) and identification of their natural antioxidants using high performance liquid chromatography coupled with diode array detection and mass spectrometry and 2,2'-azinobis(3-ethylbenzthiazoline-sulfonic acid)diammonium salt-based assay. J Chromatogr A. 2016 Jan 8;1428:134-42. doi: 10.1016/j.chroma.2015.10.037. Epub 2015 Oct 19. PubMed PMID: 26521095.

4: Ju WZ, Zhao Y, Liu F, Wu T, Zhang J, Liu SJ, Zhou L, Dai GL, Xiong NN, Fang ZY. Clinical tolerability and pharmacokinetics of Erigerontis hydroxybenzene injection: results of a randomized phase I study in healthy Chinese volunteers. Phytomedicine. 2015 Feb 15;22(2):319-25. doi: 10.1016/j.phymed.2014.11.014. Epub 2015 Jan 22. PubMed PMID: 25765839.

5: Karaköse H, Jaiswal R, Deshpande S, Kuhnert N. Investigation of the photochemical changes of chlorogenic acids induced by ultraviolet light in model systems and in agricultural practice with Stevia rebaudiana cultivation as an example. J Agric Food Chem. 2015 Apr 8;63(13):3338-47. doi: 10.1021/acs.jafc.5b00838. Epub 2015 Mar 30. PubMed PMID: 25699645.

6: Han X, Dong X, Jiang WX, Huang P, Zhang WP, Tang C. [A method based on endogenous fluorescence determination for screening NAMPT inhibitors]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2014 May;43(3):319-26. Chinese. PubMed PMID: 24998656.

7: Wang L, Sweet DH. Interaction of Natural Dietary and Herbal Anionic Compounds and Flavonoids with Human Organic Anion Transporters 1 (SLC22A6), 3 (SLC22A8), and 4 (SLC22A11). Evid Based Complement Alternat Med. 2013;2013:612527. doi: 10.1155/2013/612527. Epub 2013 Mar 21. PubMed PMID: 23573138; PubMed Central PMCID: PMC3618943.

8: Sun Y, Ma X, Liu J. [Compounds from fraction with cardiovascular activity of Chrysanthemum indicum]. Zhongguo Zhong Yao Za Zhi. 2012 Jan;37(1):61-5. Chinese. PubMed PMID: 22741463.

9: Yang L, Su ZJ, Xu SJ, Wu JX, Chen LL, Zhou RL, Li X, Zeng X. [Simultaneous determination of 4 phenolic acids in cangerzi by ultra-performance liquid chromatography]. Yao Xue Xue Bao. 2010 Dec;45(12):1537-40. Chinese. PubMed PMID: 21351493.

10: Sonnante G, D'Amore R, Blanco E, Pierri CL, De Palma M, Luo J, Tucci M, Martin C. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid. Plant Physiol. 2010 Jul;153(3):1224-38. doi: 10.1104/pp.109.150144. Epub 2010 Apr 29. PubMed PMID: 20431089; PubMed Central PMCID: PMC2899911.

11: Guy PA, Renouf M, Barron D, Cavin C, Dionisi F, Kochhar S, Rezzi S, Williamson G, Steiling H. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Dec 1;877(31):3965-74. doi: 10.1016/j.jchromb.2009.10.006. Epub 2009 Oct 8. PubMed PMID: 19879819.

12: Schram K, Miketova P, Slanina J, Humpa O, Taborska E. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. J Mass Spectrom. 2004 Apr;39(4):384-95. PubMed PMID: 15103652.